molecular formula C19H19BrCl2N2OS B2990977 3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106880-87-8

3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2990977
CAS No.: 1106880-87-8
M. Wt: 474.24
InChI Key: NJSVXYWXTBGJDH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b][1,3]thiazinium bromide class, characterized by a bicyclic core structure fused with an imidazole ring and a thiazine moiety. Key structural features include:

  • m-Tolyl group (3-methylphenyl) at position 1, enhancing steric bulk and modulating lipophilicity.
  • Hydroxy group at position 3, enabling hydrogen bonding and influencing solubility.
  • Bromide counterion, contributing to ionic character and crystalline stability.

The compound’s unique substitution pattern distinguishes it from structurally related derivatives, as discussed below.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N2OS.BrH/c1-13-4-2-5-15(10-13)22-12-19(24,23-8-3-9-25-18(22)23)14-6-7-16(20)17(21)11-14;/h2,4-7,10-11,24H,3,8-9,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSVXYWXTBGJDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)Cl)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈BrCl₂N₂OS
  • Molecular Weight : 430.30 g/mol

Structural Characteristics

The compound features a thiazine ring fused with an imidazole structure, which is known for its diverse biological activities. The presence of the dichlorophenyl and m-tolyl substituents contributes to its lipophilicity and potential interactions with biological targets.

Antibacterial Properties

Research indicates that compounds similar to 3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exhibit significant antibacterial activity. For instance:

  • Mechanism of Action : Compounds in this class often inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Inhibition of these enzymes leads to bacterial cell death.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of related thiazine derivatives against various bacterial strains. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial potency. For example, derivatives with larger lipophilic groups showed enhanced activity compared to their smaller counterparts .
  • Resistance Mechanisms :
    Another research highlighted the spontaneous frequencies of resistance (FoR) among bacterial strains treated with thiazine derivatives. The findings indicated that compounds with dual-target mechanisms exhibited lower FoR values, suggesting a reduced likelihood of resistance development .

Cytotoxicity and Selectivity

While exploring the cytotoxic effects of the compound:

  • Cell Line Testing : The compound was tested on several cancer cell lines to assess its cytotoxic potential. Results indicated selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Pharmacological Profiles

The pharmacological profile of this compound suggests potential applications beyond antibacterial activity:

  • Anti-inflammatory Effects : Preliminary studies indicate that similar compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antifungal Activity : Some derivatives have shown promise against fungal pathogens, although further investigations are necessary to confirm these effects.

Summary of Findings

Activity TypeObservations
AntibacterialMIC values as low as 0.008 μg/mL
CytotoxicitySelective toxicity towards cancer cells
Resistance MechanismsLower FoR values with dual-target mechanisms
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines
AntifungalPromising results against fungal pathogens

Comparison with Similar Compounds

Electronic Effects

  • Target vs.
  • Target vs. Methoxy/Ethoxy Analogues : Methoxy/ethoxy groups in and increase electron density, improving solubility but reducing metabolic stability compared to the target’s chloro substituents.

Lipophilicity and Bioavailability

  • The dichlorophenyl group in the target increases lipophilicity (ClogP ~4.5 estimated) compared to methoxy-containing analogues (ClogP ~2.5–3.5) . This may enhance membrane permeability but reduce aqueous solubility.

Research Implications

The structural variations among these compounds highlight the following trends:

Halogen vs. Ether Substituents : Chloro/fluoro groups favor hydrophobic interactions in biological targets, while ethers improve pharmacokinetic profiles.

Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenyl in ) may hinder binding to flat enzymatic pockets compared to the target’s m-tolyl group.

Counterion Universality : Bromide’s prevalence across analogues suggests its role in crystallinity and charge neutralization is well-established.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions using tetrahydrofuran (THF) as the solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts. For example, reacting tetrachloromonospirocyclotriphosphazene derivatives with carbazolyldiamine analogs in THF at room temperature for 3 days yields spirocyclic intermediates. Purification involves column chromatography to isolate dispirophosphazenes and remove triethylammonium chloride salts . Purity is confirmed using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final validation.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography (e.g., using SHELXT software) resolves the crystal structure and confirms stereochemistry .
  • Infrared (IR) spectroscopy identifies functional groups, such as hydroxy (-OH) stretches (~3200–3600 cm⁻¹) and C=N vibrations (~1550 cm⁻¹), as seen in structurally related imidazolium salts .
  • Nuclear magnetic resonance (NMR) (¹H/¹³C) assigns proton environments (e.g., aromatic protons from dichlorophenyl groups at δ 7.2–7.8 ppm) and carbon hybridization states.

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Accelerated degradation tests under controlled humidity (e.g., 75% RH) and temperature (40°C) for 4–8 weeks.
  • HPLC monitoring of degradation products, with adjustments to storage conditions (e.g., inert gas, desiccants) if >5% degradation is observed .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer: Unexpected shifts may arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., hydroxy-imidazolium ↔ keto forms).
  • Density functional theory (DFT) calculations to model electronic environments and compare theoretical/experimental shifts.
  • Paramagnetic filtering (e.g., using EDTA to chelate metal contaminants) .

Q. What experimental design principles optimize yield in multi-step syntheses?

Methodological Answer: Apply Design of Experiments (DoE) to screen critical variables (e.g., solvent polarity, temperature, stoichiometry). For example:

  • Use a Box-Behnken design to test 3–5 factors at multiple levels.
  • Analyze interactions between variables (e.g., THF volume vs. reaction time) via response surface modeling.
  • Validate optimal conditions (e.g., 45°C, 1:1.2 molar ratio) in triplicate runs to ensure reproducibility .

Q. How can reaction mechanisms involving this compound’s heterocyclic core be elucidated?

Methodological Answer:

  • Isotopic labeling (e.g., ¹⁸O in hydroxy groups) tracks oxygen migration during ring-opening/closure steps.
  • Kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways.
  • In situ IR spectroscopy monitors intermediate formation (e.g., thiazinium intermediates) during hydrogenation or oxidation .

Q. What computational methods predict the compound’s biological or catalytic activity?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) screens binding affinity to target proteins (e.g., enzymes with hydrophobic active sites).
  • Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes.
  • Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., dichlorophenyl vs. methyl groups) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.